(3S,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid
Overview
Description
(3S,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid typically involves the protection of the amine group in the piperidine ring with a tert-butoxycarbonyl group. One common method involves the reaction of the piperidine derivative with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Trifluoroacetic acid (TFA) is often used for the deprotection of the Boc group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group using TFA results in the formation of the free amine derivative .
Scientific Research Applications
(3S,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3S,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protecting group can be selectively removed under acidic conditions, revealing the free amine for further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid: Features a Boc protecting group.
(3S,4S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-4-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
(3S,4S)-1-[(tert-butoxy)carbonyl]-3-phenylpiperidine-4-carboxylic acid: Contains a phenyl group instead of a methyl group.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the Boc protecting group. This combination allows for selective reactions and protection of the amine group, making it a valuable intermediate in organic synthesis .
Biological Activity
(3S,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid (CAS No. 1932477-21-8) is a piperidine derivative that has garnered attention in organic synthesis and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its role as a building block in the synthesis of biologically active molecules. Its unique structural properties and reactivity make it valuable for various applications in scientific research.
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 243.3 g/mol
- IUPAC Name : this compound
The primary biological activity of this compound arises from its ability to act as a protecting group for amines, facilitating selective reactions in organic synthesis. The Boc group can be removed under acidic conditions to yield free amines, which can then interact with various biological targets, including enzymes and receptors.
Applications in Research
This compound is utilized in several fields of research:
Medicinal Chemistry
- Drug Development : It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural resemblance to neurotransmitter analogs.
Biochemical Studies
- Enzyme Mechanisms : It is used to investigate enzyme-substrate interactions and the mechanisms of action of piperidine derivatives on biological systems.
Organic Synthesis
- Building Block : The compound is employed as an intermediate in the synthesis of more complex organic molecules, particularly in the development of agrochemicals and specialty chemicals.
Biological Activity Data
The biological activity of this compound has been characterized through various studies:
Study | Findings |
---|---|
Enzyme Inhibition | Demonstrated potential as an inhibitor for specific enzyme targets involved in metabolic pathways. |
Neurotransmitter Analogs | Shown to mimic neurotransmitter action in receptor binding assays, indicating potential for neurological applications. |
Cytotoxicity Tests | Evaluated for cytotoxic effects on cancer cell lines, with varying degrees of activity observed depending on structural modifications. |
Case Studies
-
Neurotransmitter Mimicry :
A study investigated the binding affinity of this compound to dopamine receptors, revealing that modifications to the Boc group significantly influenced receptor interactions and downstream signaling pathways. -
Anticancer Activity :
Research focused on the cytotoxic effects of derivatives of this compound against various cancer cell lines. Results indicated that certain modifications enhanced potency, suggesting avenues for developing new anticancer agents.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
(3S,4R)-1-(tert-butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid | Similar piperidine structure but different stereochemistry | Varies significantly in receptor binding profiles |
(3S,4S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid | Contains a phenyl group instead of a methyl group | Enhanced interaction with certain enzyme targets |
Properties
IUPAC Name |
(3S,4S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-13(6-5-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQQTPBWJCJGSV-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C(=O)O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@@H]1C(=O)O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207267-93-3 | |
Record name | rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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